4-Aminothiochroman 1,1-dioxide hydrochloride

AMPA receptor Positive allosteric modulator Benzothiadiazine dioxide

4-Aminothiochroman 1,1-dioxide hydrochloride (CAS 103659-91-2, free base CAS 103659-91-2) is a sulfur-containing heterocyclic building block belonging to the thiochroman S,S-dioxide class, characterized by a benzothiopyran ring with a fully oxidized sulfone and a primary amine at the 4-position. The compound has a molecular formula of C9H12ClNO2S (HCl salt, MW 233.72 g/mol; free base MW 197.26 g/mol), a predicted logP of approximately 0.2, and is commercially available as both racemic and enantiopure (R and S) forms.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B12076310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminothiochroman 1,1-dioxide hydrochloride
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=CC=CC=C2C1N
InChIInChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
InChIKeyAGQPICIMOSZNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminothiochroman 1,1-Dioxide Hydrochloride: Core Scaffold Identity and Primary Data for Sourcing Decisions


4-Aminothiochroman 1,1-dioxide hydrochloride (CAS 103659-91-2, free base CAS 103659-91-2) is a sulfur-containing heterocyclic building block belonging to the thiochroman S,S-dioxide class, characterized by a benzothiopyran ring with a fully oxidized sulfone and a primary amine at the 4-position [1]. The compound has a molecular formula of C9H12ClNO2S (HCl salt, MW 233.72 g/mol; free base MW 197.26 g/mol), a predicted logP of approximately 0.2, and is commercially available as both racemic and enantiopure (R and S) forms . This scaffold serves as a versatile intermediate for medicinal chemistry programs targeting AMPA receptors, monoamine oxidase B (MAO-B), and anti-infective pathways, with the sulfone group imparting distinct physicochemical and pharmacophoric properties relative to non-oxidized thiochromans [2][3].

Why 4-Aminothiochroman 1,1-Dioxide Hydrochloride Cannot Be Freely Interchanged with Structurally Related Analogs


Substituting 4-aminothiochroman 1,1-dioxide hydrochloride with close structural analogs—such as thiochroman-4-amine without sulfone oxidation, the 4-hydroxy congener, or benzothiadiazine dioxides—carries quantifiable consequences for receptor binding, solubility, and metabolic liability. The sulfone moiety contributes critical hydrogen-bonding interactions (e.g., with Tyr435 in hMAO-B) that are absent in non-oxidized thiochromans, directly impacting target engagement [1]. Conversely, the benzothiadiazine-to-thiochroman dioxide isosteric replacement results in measurable potency attenuation at AMPA receptors, demonstrating that the scaffold is not functionally interchangeable even among dioxides [2]. Furthermore, the 4-amino free base exhibits a logP of approximately -0.6, substantially lower than the 4-hydroxy analog, conferring differentiated CNS penetration potential and formulation behavior [3]. Generic substitution without accounting for these quantitative differences risks activity loss, altered selectivity profiles, or pharmacokinetic incompatibility in lead optimization programs.

Quantitative Differentiation Evidence for 4-Aminothiochroman 1,1-Dioxide Hydrochloride Against Key Comparator Scaffolds


AMPA Receptor Positive Allosteric Modulation: Thiochroman Dioxide vs. Benzothiadiazine Dioxide Head-to-Head Potency Comparison

In a direct head-to-head comparison within the same study, thiochroman 1,1-dioxide analogues consistently exhibited lower modulatory activity at AMPA receptors than their corresponding 1,2,4-benzothiadiazine 1,1-dioxide counterparts. The thiochroman dioxide series, while expressing strong modulatory activity overall, failed to match the potency of the benzothiadiazine analogues from which they were derived via isosteric replacement. This establishes a defined activity rank-order between the two scaffolds, guiding selection when maximal AMPA receptor potentiation is the primary endpoint [1].

AMPA receptor Positive allosteric modulator Benzothiadiazine dioxide

MAO-B vs. MAO-A Selectivity: Sulfone-Mediated Hydrogen-Bonding Differentiation from Non-Oxidized Thiochromones

Oxidation of thiochromone to thiochromone S,S-dioxide introduces a sulfone group that forms extra hydrogen-bonding interactions with Tyr435 in the hMAO-B active site, significantly increasing inhibitory potency. In contrast, the non-oxidized thiochromone analogues lack this interaction and suffer from extreme insolubility. Within the dioxide series, C-3 isoxazole substitution yields compounds such as 9c, 10c, 10e, 10g, 10l, and 10m with single-digit nanomolar IC50 values against hMAO-B, while the presence of a rigid aryl ring at C-3 induces steric conflict with Phe208 of hMAO-A, conferring isoform selectivity [1]. This scaffold-level differentiation demonstrates that the 1,1-dioxide moiety is not merely a solubility-enhancing modification but a pharmacophoric requirement for potent, selective hMAO-B engagement.

Monoamine oxidase B Selectivity Thiochromone dioxide

LogP and CNS Drug-Likeness: Thiochroman 1,1-Dioxide Amine vs. 4-Hydroxy Analog Comparison

Experimental and predicted logP values differentiate the 4-amino thiochroman 1,1-dioxide scaffold from the 4-hydroxy analog in a manner directly relevant to CNS multiparameter optimization (MPO). The free base (S)-4-amino thiochroman 1,1-dione has a measured logP of -0.602 [1], whereas the 4-hydroxy thiochroman 1,1-dioxide exhibits a predicted logP of approximately 0.4–0.6 (estimated from related C9H10O3S sulfones) . This difference of approximately one log unit translates to a roughly 10-fold difference in octanol–water partitioning, directly impacting blood–brain barrier permeability and tissue distribution. The lower logP of the amine is more aligned with CNS drug-likeness criteria (optimal logP 0–3 for CNS agents), whereas the slightly more lipophilic alcohol may offer better peripheral exposure.

Lipophilicity CNS drug design LogP

Anti-Leishmanial Scaffold Potential: Thiochroman Dioxide Framework Activity vs. Non-Sulfone Thiochromones

A series of 35 thiochromone derivatives were evaluated against intracellular amastigotes of Leishmania panamensis, revealing that vinyl sulfone-bearing compounds (4h, 4i, 4j, 4k, 4l, 4m) achieved EC50 values below 10 µM, with compounds 4j and 4l exhibiting selectivity indices exceeding 100 over human U-937 monocytes [1]. Critically, removal of the sulfone moiety or reduction of the double bond abrogated activity, establishing that the dioxide oxidation state is a structural determinant for antileishmanial activity within the thiochroman chemotype. The 4-amino thiochroman 1,1-dioxide scaffold presents a functionalizable amine handle at the position where these active vinyl sulfone derivatives were substituted, offering a rational starting point for lead expansion.

Antileishmanial Vinyl sulfone EC50

Proven and Prospective Application Scenarios for 4-Aminothiochroman 1,1-Dioxide Hydrochloride Based on Quantitative Evidence


CNS Drug Discovery: AMPA Receptor Positive Allosteric Modulator Lead Generation

The thiochroman 1,1-dioxide scaffold has been validated as a pharmacophore for AMPA receptor positive allosteric modulation, with direct head-to-head comparison data against the more potent benzothiadiazine dioxide scaffold [1]. Using 4-aminothiochroman 1,1-dioxide hydrochloride as a starting building block, medicinal chemists can N-functionalize the primary amine and modify the aromatic ring to fine-tune modulatory activity, while benefiting from a scaffold that may offer better selectivity windows than the benzothiadiazine series. The favorable logP profile supports CNS penetration [2].

Neurodegenerative Disease: Selective MAO-B Inhibitor Development

The sulfone group in thiochroman S,S-dioxide derivatives is essential for nanomolar hMAO-B inhibitory activity and isoform selectivity over hMAO-A, as demonstrated by single-digit nanomolar IC50 values and >1000-fold selectivity ratios [3]. The 4-amino dioxide core provides a chiral amine vector for introducing C-3 substituents (e.g., isoxazole) that exploit steric differentiation between MAO-B and MAO-A binding pockets. Procuring the hydrochloride salt of this amine ensures optimal solubility and handling for parallel medicinal chemistry libraries.

Anti-Infective Drug Discovery: Leishmaniasis Hit Expansion

The thiochroman dioxide framework has proven antileishmanial activity, with vinyl sulfone analogues achieving EC50 values below 10 µM and selectivity indices over 100 [4]. The 4-amino derivative serves as a key intermediate for introducing diverse substituents at the 4-position via amide coupling, reductive amination, or sulfonamide formation, enabling systematic SAR exploration. The hydrochloride salt form enhances aqueous solubility, directly supporting high-throughput screening compatibility in parasitic assays.

Property-Driven Building Block Selection for CNS-Focused Compound Collections

With a measured logP of -0.602 for the free base, 4-aminothiochroman 1,1-dioxide hydrochloride falls within the optimal lipophilicity range for CNS drug-likeness (logP 0–3) [2]. This contrasts with more lipophilic thiochroman analogs (4-keto dioxide logP ≈ 2.1) and positions the amine as a privileged building block for CNS-targeted fragment-based screening and DNA-encoded library (DEL) synthesis, where lower logP reduces nonspecific binding and enhances hit confirmation rates.

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